molecular formula C15H27ClN2O B6060261 N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline;hydrochloride

N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline;hydrochloride

Cat. No.: B6060261
M. Wt: 286.84 g/mol
InChI Key: VWRWBIKSEKSUKR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline;hydrochloride is a complex organic compound that features a dimethylamino group attached to a phenyl group, along with a propan-2-yloxypropylamino substituent. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with iodomethane, followed by further functionalization to introduce the propan-2-yloxypropylamino group. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using methanol or dimethyl ether as methylating agents. The reactions are carried out in the presence of acid catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitronium ions for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N,N-dimethylaniline, N,N-diethylaniline, and other substituted aniline derivatives .

Uniqueness

What sets N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline apart from these similar compounds is its unique propan-2-yloxypropylamino substituent, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-4-[(3-propan-2-yloxypropylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O.ClH/c1-13(2)18-11-5-10-16-12-14-6-8-15(9-7-14)17(3)4;/h6-9,13,16H,5,10-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRWBIKSEKSUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNCC1=CC=C(C=C1)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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